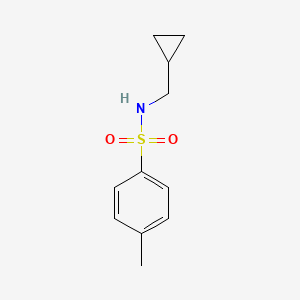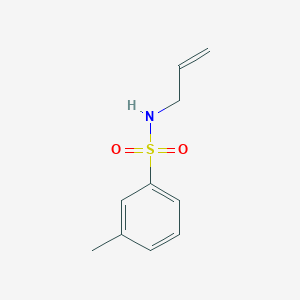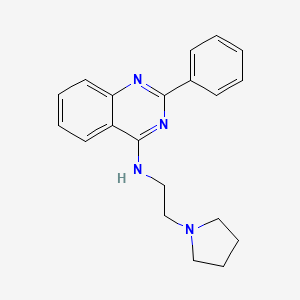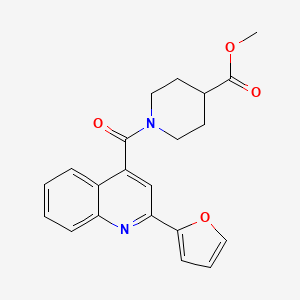
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide, also known as CPMS, is a chemical compound that has been studied for its potential applications in scientific research. CPMS is a sulfonamide derivative that has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide involves its inhibition of the enzyme carbonic anhydrase. This enzyme is responsible for catalyzing the reversible reaction between carbon dioxide and water to form bicarbonate ions and protons. Inhibition of this enzyme can lead to changes in the pH of various biological fluids, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and inhibition of their activity can have a variety of effects on neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(cyclopropylmethyl)-4-methylbenzenesulfonamide in lab experiments is its potency as an inhibitor of carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(cyclopropylmethyl)-4-methylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are a number of potential future directions for research on N-(cyclopropylmethyl)-4-methylbenzenesulfonamide. One area of interest is the development of new analogs of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide that may have improved solubility and potency as inhibitors of carbonic anhydrase. Additionally, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide may have potential applications in the treatment of various neurological disorders, and further research is needed to explore these possibilities. Finally, N-(cyclopropylmethyl)-4-methylbenzenesulfonamide may also have applications in other areas of biological research, such as the study of enzyme kinetics and protein structure.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction produces N-(cyclopropylmethyl)-4-methylbenzenesulfonamide as a white solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(cyclopropylmethyl)-4-methylbenzenesulfonamide has been found to be a potent inhibitor of the enzyme carbonic anhydrase. This enzyme plays a key role in regulating the pH of cerebrospinal fluid, and inhibition of this enzyme has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-2-6-11(7-3-9)15(13,14)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOMSBHCFMXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)



![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)


![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)





![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)